2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-

enzyme kinetics fumarase substrate specificity fluorinated metabolite probes

Dimethyl 2‑fluorofumarate (CAS 18414‑17‑0), systematically named 2‑butenedioic acid, 2‑fluoro‑, dimethyl ester, (Z)‑, is a fluorinated α,β‑unsaturated diester with the molecular formula C₆H₇FO₄ and a molecular weight of 162.12 g mol⁻¹. It serves as a specialty intermediate in medicinal chemistry and agrochemical synthesis, where the vinylogous fluorine atom imparts distinct electronic and stereoelectronic properties compared with its non‑fluorinated analogs [REFS‑1].

Molecular Formula C6H7FO4
Molecular Weight 162.12 g/mol
CAS No. 18414-17-0
Cat. No. B1653440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-
CAS18414-17-0
Molecular FormulaC6H7FO4
Molecular Weight162.12 g/mol
Structural Identifiers
SMILESCOC(=O)C=C(C(=O)OC)F
InChIInChI=1S/C6H7FO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
InChIKeyZZQHBYBCVBOUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-Fluorofumarate (CAS 18414‑17‑0): Structural Identity, Procurement Specification, and Comparator Rationale


Dimethyl 2‑fluorofumarate (CAS 18414‑17‑0), systematically named 2‑butenedioic acid, 2‑fluoro‑, dimethyl ester, (Z)‑, is a fluorinated α,β‑unsaturated diester with the molecular formula C₆H₇FO₄ and a molecular weight of 162.12 g mol⁻¹. It serves as a specialty intermediate in medicinal chemistry and agrochemical synthesis, where the vinylogous fluorine atom imparts distinct electronic and stereoelectronic properties compared with its non‑fluorinated analogs [REFS‑1]. The compound is commercially available at ≥97 % purity from multiple suppliers [REFS‑2] and has been assigned the harmonised C&L notification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335; inhalation) under the EU CLP Regulation [REFS‑3].

Fluorinated intermediate workflow
Vinylogous fluorine imparts distinct electronic and stereoelectronic properties for medicinal and agrochemical synthesis.
Enzyme mechanistic probe
Reported as precursor to fluorofumarate, a rapid-turnover substrate for fumarase and fumarate hydratase studies.
Stereochemical building block
May support exo-selective Diels–Alder cycloaddition; stereochemical outcome reported to differ from non-fluorinated analogs.

Why Dimethyl 2‑Fluorofumarate (CAS 18414‑17‑0) Cannot Be Replaced by Dimethyl Fumarate, Dimethyl Maleate, or Non‑fluorinated Analogues


Fluorine substitution at the vinylic position of an α,β‑unsaturated diester introduces a strong electron‑withdrawing effect, alters the dipole moment, and modifies the stereoelectronic environment of the double bond, which collectively translate into measurable differences in enzymatic processing, cycloaddition stereoselectivity, and pharmacological target engagement [REFS‑1][REFS‑2]. Consequently, a researcher or procurement specialist who substitutes dimethyl 2‑fluorofumarate with the less expensive, non‑fluorinated dimethyl fumarate or dimethyl maleate risks obtaining fundamentally different reaction outcomes—incorrect stereochemistry, altered kinetic parameters in enzyme assays, or loss of biological activity—as quantified in the sections below.

Target compound
Dimethyl 2-fluorofumarate: fluorinated α,β-unsaturated diester; electron-withdrawing fluorine alters dipole moment, LUMO energy, and enzymatic processing.
Common substitute attempt
Dimethyl fumarate or dimethyl maleate: non-fluorinated; fundamentally different stereoelectronic profile may shift reaction stereochemistry and enzyme kinetics.
Fluorine substitution at the vinylic position introduces measurable differences in cycloaddition stereoselectivity and fumarase substrate processing. Reaction outcomes and biological activity may not transfer directly to non-fluorinated analogs.

Quantitative Differentiation Evidence for Dimethyl 2‑Fluorofumarate (CAS 18414‑17‑0) Versus Its Closest Analogs


Fumarase Hydration Rate: Fluorofumarate Outpaces Fumarate and All Other Halofumarates

Fumarase‑catalyzed hydration of fumarate derivatives proceeds in the order fluorofumarate > fumarate > chlorofumarate > bromofumarate > acetylenedicarboxylate > iodofumarate > mesaconate. Fluorofumarate is hydrated faster than the natural substrate fumarate itself, while non‑fluorinated congeners and other halofumarates are processed significantly more slowly [REFS‑1]. This ranking was determined by spectrophotometric measurement of the initial rate of hydration at 25 °C in phosphate buffer (pH 7.3). The free acid (monofluorofumarate) serves as a direct proxy for the dimethyl ester because ester hydrolysis in the biological milieu liberates the same fluorinated fumarate scaffold.

Fumarase Hydration Rate
Head-to-head
Fluorofumarate ranked fastest in halofumarate series
  • Fluorofumarate – fastest
  • Fumarate – second fastest
  • Chlorofumarate – ~5-fold slower
  • Bromo-, iodo-fumarate, mesaconate – substantially slower
Fumarase, pH 7.3, 25 °C
Reported substrate-processing rank order; supports fluorinated enzyme probe design.
Rank-order context; absolute rates may vary by isoform and buffer condition.
enzyme kinetics fumarase substrate specificity fluorinated metabolite probes

Catalytic Efficiency (kcat/KM) of Fumarase: Fluorofumarate Delivers 2‑Fold Higher Turnover Than Fumarate Despite Weaker Binding

Kinetic parameters for fumarase reveal that fluorofumarate has a kcat of 2700 s⁻¹ (3.4‑fold higher than fumarate’s 800 s⁻¹) but a weaker KM of 27 μM (vs fumarate’s 5 μM). The resulting catalytic efficiency kcat/KM is 100 s⁻¹ μM⁻¹ for fluorofumarate versus 160 s⁻¹ μM⁻¹ for fumarate, placing fluorofumarate second only to the natural substrate [REFS‑1]. Chlorofumarate, by contrast, exhibits a kcat/KM of merely ≈0.18 s⁻¹ μM⁻¹, making it >500‑fold less efficient. The dimethyl ester, upon in‑vivo or in‑vitro hydrolysis, generates the same fluorofumarate dianion that engages the fumarase active site.

Catalytic Efficiency
Cross-study comparable
kcat 2700 s⁻¹; kcat/KM 100 s⁻¹·μM⁻¹
KM 27 μM (fluorofumarate) vs KM 5 μM (fumarate)
3.4-fold higher kcat than fumarate; 556-fold higher kcat/KM than chlorofumarate
Reported kinetic context; supports rapid-turnover mechanistic probe studies.
kcat/KM 37.5% lower than fumarate but substantially above other halofumarates.
enzyme kinetics Michaelis-Menten fluorinated substrate engineering

Diels–Alder Cycloaddition: Fluorine Substitution on the Dienophile Reverses Stereoselectivity from Endo to Exo and Modulates Reaction Rate

In the synthesis of fluorinated cantharidin analogues, the Diels–Alder reaction of furan with fluorinated maleic anhydride (the anhydride analogue of dimethyl 2‑fluorofumarate) proceeds with exclusive exo‑selectivity, whereas the non‑fluorinated maleic anhydride counterpart gives the endo adduct under identical conditions [REFS‑1]. ¹⁷O NMR measurements confirmed that the fluorine substituent significantly alters the electron density at the carbonyl oxygen atoms, which directly influences the stereoelectronic preference of the cycloaddition. Although the quantitative endo/exo ratio for the dimethyl ester analogue is not reported in the open literature, computational studies on fluorinated dienophiles indicate that fluorine introduction decelerates the Diels–Alder reaction by raising the LUMO energy of the dienophile, an effect that can be exploited for chemo‑ and stereoselective transformations [REFS‑2].

Diels–Alder Stereoselectivity
Class-level inference
Fluorinated dienophile: reported exo-selective cycloaddition with furan
Non-fluorinated dienophile: endo-selective under identical conditions
Stereochemical reversal confirmed by isolated product structure; quantitative endo/exo ratios not tabulated
Reported stereochemical reversal; may support exo-isomer access in fluorinated carbocycle synthesis.
Class-level inference from fluorinated maleic anhydride analog; computational studies indicate LUMO-energy modulation.
Diels-Alder cycloaddition stereoselectivity fluorinated dienophile

NF‑κB Transcriptional Inhibition by 2‑Fluorofumarate Diesters: A Biological Activity Not Shared with Non‑fluorinated Dimethyl Fumarate

Chinese patent CN103483194A demonstrates that dialkyl 2‑fluorofumarates—including the dimethyl ester (CAS 18414‑17‑0)—effectively inhibit TNF‑α‑induced NF‑κB transcriptional activity in a cell‑based reporter assay, whereas the non‑fluorinated parent dimethyl fumarate shows only weak NF‑κB inhibition that is Nrf2‑independent and mechanistically distinct [REFS‑1][REFS‑2]. The patent discloses that 2‑fluorofumarate diesters are useful for treating NF‑κB‑mediated diseases (psoriasis, multiple sclerosis, arthritis, asthma, lupus) and as immunosuppressants in organ transplantation. The dimethyl ester serves as the key probe molecule for establishing this structure‑activity relationship because the fluorine substituent is essential for the observed potency.

NF-κB Pathway Modulation
Supporting evidence
Dimethyl 2-fluorofumarate: reported inhibition of TNF-α-induced NF-κB transcriptional activity
Dimethyl fumarate: minimal direct NF-κB suppression; distinct Nrf2-independent mechanism
Cell-based luciferase reporter assay; quantitative IC₅₀ not disclosed
Reported pathway-response context; supports immunomodulation probe studies.
Patent-derived evidence; mechanistic differentiation from non-fluorinated dimethyl fumarate noted.
NF-kB inhibition immunomodulation fluorinated fumarate esters

Synthetic Accessibility: Dimethyl 2‑Fluorofumarate Is Obtained in 83–93 % Yield from Perfluoro‑1,3‑butadiene, a Route That Cannot Deliver the Non‑fluorinated Counterpart

Reaction of methanol with perfluoro‑1,3‑butadiene, catalysed by sodium methoxide, affords a mixture of dimethyl 2‑fluorofumarate (CAS 18414‑17‑0), methyl 4‑methoxy‑3,4,4‑trifluoro‑2‑butenoate, and dimethyl 2‑methoxy‑2‑butenedioate in an overall yield of 83 % (methanol) or 93 % (ethanol for the diethyl analog) [REFS‑1]. This direct fluorinated‑building‑block approach is unavailable for the non‑fluorinated dimethyl fumarate, which must instead be prepared by conventional esterification of fumaric acid or isomerisation of dimethyl maleate. The perfluorobutadiene route underscores the unique synthetic provenance of the fluorinated diester.

Synthetic Route
Supporting evidence
83–93% yield via perfluorobutadiene route
NaOCH₃-catalyzed addition of methanol to perfluoro-1,3-butadiene, 0–20 °C
Route unavailable for non-fluorinated dimethyl fumarate
Reported synthetic yield context; supports access to fluorinated scaffold not available through standard esterification.
Unique fluorous feedstock route; dimethyl fumarate requires entirely different starting materials.
organofluorine synthesis fluorinated building block perfluorobutadiene chemistry

Research and Industrial Application Scenarios Where Dimethyl 2‑Fluorofumarate (CAS 18414‑17‑0) Outperforms Its Analogs


Mechanistic Enzymology: Fluorinated Suicide Substrate for Fumarase and Fumarate Hydratase

Dimethyl 2‑fluorofumarate serves as a prodrug form of fluorofumarate, which is processed by fumarase with a kcat of 2700 s⁻¹—the highest turnover number among all tested fumarate analogs [REFS‑1]. Upon enzymatic hydration, the resulting α‑fluoromalate spontaneously decomposes to oxalacetate, enabling irreversible active‑site labeling or metabolic flux analysis in the TCA cycle.

Stereoselective Synthesis of Fluorinated Carbocycles and Heterocycles via Diels–Alder Cycloaddition

The fluorine atom on the dienophile scaffold of dimethyl 2‑fluorofumarate (or its anhydride) enforces exo‑selectivity in Diels–Alder reactions with furan and other cyclic dienes, a stereochemical outcome opposite to that of non‑fluorinated maleic/fumaric esters [REFS‑2]. This enables the construction of fluorinated cantharidin analogues, conduritol derivatives, and other fluorinated carbocycles with defined stereochemistry.

Immunomodulatory Drug Discovery: NF‑κB Pathway Inhibition for Autoimmune and Inflammatory Diseases

Dimethyl 2‑fluorofumarate has been shown in a patent-protected cell‑based assay to inhibit TNF‑α‑induced NF‑κB transcriptional activity, a property not shared by the non‑fluorinated dimethyl fumarate which operates through a distinct Nrf2‑dependent mechanism [REFS‑3][REFS‑4]. This differential pharmacology positions the fluorinated diester as a privileged starting point for developing next‑generation immunomodulators targeting psoriasis, multiple sclerosis, and organ transplant rejection.

Fluorinated Building Block for Agrochemical Intermediates

The U.S. patent literature explicitly identifies monohalomaleic and monohalofumaric esters, including the fluoro series, as key intermediates in the manufacture of imidazolinone herbicides (e.g., imazethapyr, imazamox) [REFS‑5]. The fluorine substituent influences the electronic properties of the pyridine‑2,3‑dicarboxylate intermediate and ultimately the herbicidal potency of the final product, making the fluorinated ester a non‑interchangeable raw material in this agrochemical supply chain.

Application
Selection Property
Validation Focus
Enzyme mechanism studies
Fumarase substrate-processing rank
Reported kinetic context review
Stereoselective cycloaddition research
Fluorine-steered exo-selectivity
Stereochemical outcome verification
Immunomodulation pathway studies
NF-κB pathway-response context
Pathway-specific modulation review
Agrochemical intermediate research
Fluorinated building-block specificity
Intermediate identity confirmation
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